5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone
CAS No.:
Cat. No.: VC17233983
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6BrF3O2 |
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Molecular Weight | 283.04 g/mol |
IUPAC Name | 1-[5-bromo-4-hydroxy-2-(trifluoromethyl)phenyl]ethanone |
Standard InChI | InChI=1S/C9H6BrF3O2/c1-4(14)5-2-7(10)8(15)3-6(5)9(11,12)13/h2-3,15H,1H3 |
Standard InChI Key | CSEURRKPPPYGQV-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC(=C(C=C1C(F)(F)F)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound’s molecular formula, C₉H₆BrF₃O₂, reflects the presence of bromine (Br), fluorine (F), and oxygen (O) atoms alongside the aromatic carbon framework. Its molecular weight is 283.04 g/mol, as calculated using PubChem’s standardized algorithms . The trifluoromethyl (-CF₃) group contributes to its lipophilicity, while the hydroxyl (-OH) and bromine (-Br) substituents enhance polarity, creating a balance of solubility properties.
Synthesis and Manufacturing
Bromination and Functionalization Strategies
A patented synthesis route for structurally analogous compounds involves bromination of 4-chloro-2-fluorobenzoic acid using nitric acid and silver nitrate, achieving an 85% yield . While this method targets a chloro-fluoro variant, it highlights the feasibility of regioselective bromination in polyhalogenated systems. For 5'-bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone, a plausible pathway involves:
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Bromination of a pre-functionalized phenylacetone precursor under controlled conditions.
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Hydroxylation via demethylation of a methoxy intermediate, as demonstrated in the synthesis of 2'-hydroxy-5'-(trifluoromethyl)acetophenone .
Key Intermediate: 5-Bromo-4-hydroxy-2-(trifluoromethyl)benzamide
A critical step in the synthesis involves the formation of 5-bromo-4-hydroxy-2-(trifluoromethyl)benzamide, achieved by reacting the corresponding benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride . Subsequent treatment with a methyl Grignard reagent yields the acetylated product. This method, adapted from chlorinated analogs, avoids isomer byproducts and achieves yields exceeding 80% .
Table 1: Synthetic Pathway Overview
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Bromination | HNO₃, AgNO₃, glacial acetic acid | 85 |
2 | Acylation | Thionyl chloride, DCM | 99 |
3 | Hydroxylation | Demethylation (e.g., BBr₃) | 75–90 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM), attributed to its -OH and -CF₃ groups. Its stability under acidic conditions is compromised due to potential hydrolysis of the acetyl group, necessitating storage in anhydrous environments.
Spectroscopic Data
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¹H-NMR (CDCl₃): Signals at δ 10.22 (broad, 1H, -OH), 8.27 (d, 1H, aromatic), 7.33 (t, 1H, aromatic), and 2.65 (s, 3H, -COCH₃) .
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Mass Spectrometry: Major fragments at m/z 250.8, 252.7, and 254.8 correspond to isotopic patterns of bromine .
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for antiviral and anticancer agents. For example, analogs with similar substitution patterns are used in kinase inhibitors .
Agrochemical Development
Brominated acetophenones serve as precursors to herbicides and fungicides. The -CF₃ group’s electron-withdrawing properties improve binding to target enzymes in pests .
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